![molecular formula C16H19FN6O B2587367 N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896007-40-2](/img/structure/B2587367.png)
N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study described the synthesis of fluorine-substituted pyrazolo[3,4-d]pyrimidines. The starting material was obtained from the condensation of 4-fluorobenzaldehyde with 4,5-dihydro-1-phenyl-3-methylpyrazol-5-one in refluxing ethanol/piperidine, followed by a cycloaddition via a nucleophilic attack with guanidine HCl under the same conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as mass spectra, 1H NMR, 13C NMR, and single X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. For example, the reaction of 6-mercaptopyrazolo[3,4-d]pyrimidines with bifunctional nitrogen and halogen compounds has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the compound “N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine” has a molecular weight of 318.74, and it is recommended to be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications
Antifungal Applications
This compound has been synthesized as part of novel heteropolycyclic nitrogen systems bearing a fluorine-substituted pyrazolo[3,4-d]pyrimidine moiety. These systems have shown potential as antifungal probes . The introduction of fluorine atoms is believed to enhance their pharmacological properties, including antifungal activity .
Enzymatic Inhibition
Functionality substituted fluorinated pyrazolo[3,4-d]pyrimidine derivatives have exhibited a wide spectrum of biological activities, particularly as enzymatic inhibitors. They have shown effects on cellobiase activity produced by some fungi, which could be leveraged in research focusing on enzymatic processes and metabolic pathways .
Anticancer Research
The compound’s derivatives have been explored for their anticancer properties . The presence of fluorine atoms in the pyrazolopyrimidine structure is known to improve pharmacological characteristics, making these derivatives interesting candidates for anticancer drug development .
Histone Deacetylase Inhibition
A related compound has been designed to act as a selective degrader of histone deacetylase-3 (HDAC3) . HDACs play a crucial role in gene expression and cell proliferation, and their dysregulation is implicated in various diseases, including cancer. Inhibitors of HDACs, such as this compound, are potential therapeutic agents .
Anti-inflammatory Activities
Pyrimidine derivatives, including those with a fluorophenyl group, have been investigated for their anti-inflammatory effects . Studies have reported the synthesis of novel compounds with significant COX-2 inhibitory potential, which were tested in vivo for their anti-inflammatory activity .
Organic Synthesis
The compound is also of interest in the field of organic chemistry for the synthesis of polyheterocyclic compounds . It can serve as a building block in the creation of complex organic molecules with potential applications in various biological fields .
Proteolysis Targeting Chimeras (PROTACs)
In medicinal chemistry, the compound’s framework is used in the design of PROTACs. These molecules are a new class of drugs that selectively target proteins for degradation, offering a novel approach in drug discovery and development .
Pharmacological Enhancements
The introduction of fluorine atoms into pyrazolopyrimidine structures has been shown to enhance pharmacological properties . This makes the compound and its derivatives valuable for the development of drugs with improved efficacy and reduced side effects .
Mechanism of Action
The mechanism of action of similar compounds has been studied. For instance, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties. They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Safety and Hazards
The safety and hazards associated with similar compounds have been documented. For instance, the compound “N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine” has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with this compound are H302, H315, H319, and H335 .
Future Directions
The future directions for the research and development of similar compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties. There is potential for these compounds to be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
properties
IUPAC Name |
4-N-(4-fluorophenyl)-6-N-(3-methoxypropyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6O/c1-23-15-13(10-19-23)14(20-12-6-4-11(17)5-7-12)21-16(22-15)18-8-3-9-24-2/h4-7,10H,3,8-9H2,1-2H3,(H2,18,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZNQSFMQJLUJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NCCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
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